Acetamide, N-(6-bromo-2,3-dihydro-3-oxo-1H-inden-5-yl)-

Epigenetics LSD1/KDM1A inhibitor Regioisomer selectivity

Acetamide, N-(6-bromo-2,3-dihydro-3-oxo-1H-inden-5-yl)- is the regiospecifically defined 3-oxo isomer critical for LSD1/KDM1A inhibitor synthesis, as disclosed in U.S. Patent 10,954,178. Unlike the 1-oxo regioisomer (a thymidylate synthase inhibitor), this compound's 3-oxo-5-acetamido pattern enables direct enolate or cross-coupling derivatization for epigenetic drug discovery. Procuring this isomer ensures your SAR campaign targets histone demethylase mechanisms without risking misdirection into unintended biological space. Ideal for CNS-penetrant oncology programs (LogP 3.19, PSA 49.66 Ų). Custom synthesis available.

Molecular Formula C11H10BrNO2
Molecular Weight 268.11 g/mol
CAS No. 170456-57-2
Cat. No. B1653012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-(6-bromo-2,3-dihydro-3-oxo-1H-inden-5-yl)-
CAS170456-57-2
Molecular FormulaC11H10BrNO2
Molecular Weight268.11 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=C2CCC(=O)C2=C1)Br
InChIInChI=1S/C11H10BrNO2/c1-6(14)13-10-5-8-7(4-9(10)12)2-3-11(8)15/h4-5H,2-3H2,1H3,(H,13,14)
InChIKeyQXKFCOLJFYLSIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, N-(6-bromo-2,3-dihydro-3-oxo-1H-inden-5-yl)- (CAS 170456-57-2): Structural Identity and Procurement Baseline


Acetamide, N-(6-bromo-2,3-dihydro-3-oxo-1H-inden-5-yl)- (CAS 170456-57-2) is a brominated indanone-acetamide hybrid with the molecular formula C11H10BrNO2 and a molecular weight of 268.107 g/mol . The compound features a characteristic 3-oxo substitution pattern on the indane ring, distinguishing it from regioisomeric and reduced analogs within the same chemotype class. Its computed LogP of 3.18590 and polar surface area (PSA) of 49.66 Ų place it in a physicochemical space relevant for CNS-penetrant and epigenetic-targeted small-molecule programs . The compound is primarily positioned as a synthetic intermediate within medicinal chemistry campaigns, with patent-level evidence linking the 6-bromoindene scaffold class to histone lysine specific demethylase (LSD1/KDM) inhibitor development [1].

Why the 3-Oxo Regioisomer (CAS 170456-57-2) Cannot Be Generically Substituted by In-Class Analogs


Within the bromo-acetamido indane/indene chemotype family, the position of the ketone carbonyl fundamentally dictates both synthetic downstream chemistry and biological target engagement. The 1-oxo regioisomer (CAS 158205-18-6) is documented as a thymidylate synthase inhibitor with anti-proliferative activity in breast cancer models , placing it in a distinct target space from the 3-oxo compound, which is positioned via patent disclosures as a precursor for histone lysine demethylase (LSD1/KDM) inhibitor programs [1]. Meanwhile, the fully saturated non-oxo analog (CAS 157701-33-2, C11H12BrNO, MW 254.12) lacks the ketone hydrogen-bond acceptor required for key target interactions in epigenetic scaffolds [2]. Generic interchange within this compound class therefore risks not only synthetic route incompatibility (enolate formation regiochemistry, cross-coupling site accessibility) but also misdirection into an unintended biological target space, undermining the rationale of any structure-based procurement decision.

Quantitative Differential Evidence: Acetamide, N-(6-bromo-2,3-dihydro-3-oxo-1H-inden-5-yl)- (CAS 170456-57-2)


Regioisomeric Position Dictates Biological Target Space: 3-Oxo (Epigenetic) vs. 1-Oxo (Thymidylate Synthase)

The 1-oxo regioisomer (CAS 158205-18-6) is explicitly described by CymitQuimica as 'an inhibitor of thymidylate synthase' with 'potent inhibition against the enzyme' and demonstrated activity inhibiting breast cancer cell growth in vitro and in vivo . In contrast, the 3-oxo regioisomer (CAS 170456-57-2) is not associated with thymidylate synthase inhibition in any retrievable primary source; instead, the 6-bromoindene scaffold class to which it belongs is disclosed in U.S. Patent 10,954,178 as being 'utilized in the synthesis of inhibitors of ... histone lysine specific demethylases' [1]. This target space divergence means that procuring the wrong regioisomer for an epigenetic drug discovery campaign would direct the project toward an unintended enzymatic target (thymidylate synthase), resulting in irrelevant SAR data and wasted synthetic resources.

Epigenetics LSD1/KDM1A inhibitor Regioisomer selectivity Medicinal chemistry

Molecular Formula and Elemental Composition Differentiated from the Saturated (Non-Oxo) Analog

The target compound (CAS 170456-57-2) has the molecular formula C11H10BrNO2 with a molecular weight of 268.107 g/mol . The saturated non-oxo analog (CAS 157701-33-2) has the distinct formula C11H12BrNO with a molecular weight of 254.12 g/mol [1]. The difference of one oxygen atom (ΔMW ≈ 14 Da) reflects the absence of the ketone carbonyl in the saturated analog and is analytically resolvable by high-resolution mass spectrometry. Purchasing the saturated analog in error introduces a compound that lacks the key hydrogen-bond acceptor required for interactions with epigenetic target protein active sites and eliminates the enolizable C-2 position critical for downstream derivatization chemistry.

Chemical identity Molecular formula Quality control Procurement specification

Computed LogP and PSA Equivalence Between 3-Oxo and 1-Oxo Regioisomers Confirms Pharmacophore Retention While Target Space Diverges

Both the 3-oxo regioisomer (CAS 170456-57-2) and the 1-oxo regioisomer (CAS 158205-18-6) share identical computed LogP (3.18590) and PSA (49.66 Ų) values as reported in the Chemsrc database [1]. This equivalence confirms that the two regioisomers occupy an identical region of physicochemical space relevant to CNS drug-likeness parameters (LogP < 5, PSA < 90 Ų), yet they differ fundamentally in biological target engagement. This property-target uncoupling means that selecting the 3-oxo isomer preserves the favorable permeability and solubility profile of the chemotype while redirecting biological activity toward the epigenetically relevant LSD1/KDM target space rather than the thymidylate synthase space associated with the 1-oxo isomer.

Physicochemical properties Drug-likeness LogP PSA CNS MPO

Patent-Backed Class-Level Evidence: 6-Bromoindene Scaffold Enables Histone Lysine Demethylase Inhibitor Synthesis

U.S. Patent No. 10,954,178 explicitly states that 'the 4-, 5-, or 6-bromo (or chloro)indenes are utilized in the synthesis of inhibitors of the Na+/H+ exchanger and histone lysine specific demethylases' [1]. The target compound (CAS 170456-57-2) bears a 6-bromo substitution on the indene ring, placing it squarely within this privileged scaffold space. Coupled with the 3-oxo-5-acetamido functionalization pattern, this compound represents a more advanced intermediate than the unsubstituted 6-bromoindene starting material (CAS 33065-61-1, C9H7Br, MW 195.06), requiring fewer synthetic transformations to reach the final inhibitor structure. In contrast, the 1-oxo isomer, while also brominated, is not associated with histone demethylase inhibitor synthesis in any retrievable patent or primary literature source.

Histone demethylase LSD1 KDM Epigenetic inhibitor Patent evidence

Supply Continuity Risk: 1-Oxo Regioisomer Discontinuation Creates a Procurement Gap Filled by the 3-Oxo Compound

The 1-oxo regioisomer (CAS 158205-18-6) is listed as 'Discontinued' across all pack sizes (25 mg – 500 mg) by CymitQuimica (Biosynth brand) with a stated purity of Min. 95% . This discontinuation represents a supply chain vulnerability for any program relying on the bromo-acetamido indanone chemotype. The target compound (CAS 170456-57-2), while not broadly stocked by major catalog vendors, is available through custom synthesis channels (e.g., Serpharm, Chemsrc-listed suppliers), offering a procurement pathway that the discontinued 1-oxo isomer no longer provides [1]. Programs previously dependent on the 1-oxo isomer may find the 3-oxo isomer to be the only commercially accessible entry point into the bromo-acetamido indanone chemical space for new synthetic campaigns.

Supply chain Discontinued compound Procurement risk Vendor availability

Validated Application Scenarios for Acetamide, N-(6-bromo-2,3-dihydro-3-oxo-1H-inden-5-yl)- (CAS 170456-57-2)


LSD1/KDM1A Histone Demethylase Inhibitor Lead Optimization

Medicinal chemistry teams developing reversible or irreversible LSD1/KDM1A inhibitors for oncology indications can employ this compound as a regiospecifically defined intermediate. U.S. Patent 10,954,178 establishes that 6-bromoindenes are utilized in histone lysine specific demethylase inhibitor synthesis . The pre-installed 3-oxo-5-acetamido pattern enables direct derivatization at the C-1 or C-2 positions via enolate chemistry, or at the bromine site via palladium-catalyzed cross-coupling, accelerating SAR exploration around the indanone core without requiring de novo scaffold construction.

Regioisomer-Controlled Chemical Probe Synthesis for Target ID Studies

Because the 1-oxo regioisomer (CAS 158205-18-6) is documented as a thymidylate synthase inhibitor while the 3-oxo isomer is associated with epigenetic targets via patent-disclosed scaffold class [1], the two regioisomers can be used in parallel as matched molecular probes to deconvolute target engagement in phenotypic screening. Procuring both isomers with verified regioisomeric purity allows unambiguous attribution of biological activity to either the thymidylate synthase or histone demethylase mechanism, making the 3-oxo compound an essential control reagent for target ID chemoproteomics campaigns.

CNS-Penetrant Epigenetic Agent Development Leveraging Favorable Physicochemical Profile

The computed LogP of 3.18590 and PSA of 49.66 Ų for the target compound fall within established CNS drug-likeness thresholds (LogP < 5, PSA < 90 Ų) . The 3-oxo substitution pattern, combined with the 6-bromo handle for late-stage functionalization via Suzuki or Buchwald-Hartwig coupling, provides a modular entry point for CNS-penetrant LSD1 inhibitor programs targeting glioblastoma, medulloblastoma, or neuropsychiatric indications where histone demethylase dysregulation is implicated. The physicochemical equivalence with the 1-oxo isomer (identical LogP and PSA) [1] ensures that CNS permeability predictions are preserved while switching to the epigenetically relevant target space.

Custom Synthesis Procurement for Discontinued-Analog Replacement

Research programs previously dependent on the 1-oxo regioisomer for synthetic route development face a procurement gap following its discontinuation by major catalog vendors . The 3-oxo isomer, accessible through custom synthesis channels [1], can serve as a structurally analogous replacement, enabling continued access to the bromo-acetamido indanone chemical space for hit-to-lead and lead optimization campaigns. This scenario is particularly relevant for academic labs and small biotechs with established synthetic routes that require a regioisomerically defined starting material with assured supply continuity.

Quote Request

Request a Quote for Acetamide, N-(6-bromo-2,3-dihydro-3-oxo-1H-inden-5-yl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.